molecular formula C15H27N3O3 B13243884 tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate

Cat. No.: B13243884
M. Wt: 297.39 g/mol
InChI Key: AADBRYTVUFZUSW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H27N3O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases[6][6].

Industry: In industry, the compound is used in the production of pharmaceuticals and other fine chemicals. It is valued for its versatility and reactivity in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Comparison: tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-6-10(7-9-18)13-11(16)4-5-12(19)17-13/h10-11,13H,4-9,16H2,1-3H3,(H,17,19)

InChI Key

AADBRYTVUFZUSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)N

Origin of Product

United States

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